

# Spectroscopic and Physicochemical Profile of Exatecan Intermediate 12

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## Compound of Interest

Compound Name: Exatecan intermediate 12

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This technical guide provides a summary of the available physicochemical data for "**Exatecan intermediate 12**," systematically known as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. Despite a comprehensive search of public databases, patents, and scientific literature, detailed experimental spectroscopic data (NMR, MS) for this specific intermediate are not publicly available. A certificate of analysis for a commercial sample confirms that the  $^1\text{H}$  NMR and LCMS data are consistent with the assigned structure, however, the raw data and experimental parameters were not provided.

This guide compiles the known properties of the compound and presents a representative experimental protocol for acquiring the necessary spectroscopic data for a compound of this nature.

## Physicochemical Properties of Exatecan Intermediate 12

The following table summarizes the key identification and physical properties of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

Property	Value
Systematic Name	(S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Synonym	Exatecan intermediate 12
CAS Number	110351-94-5
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO <sub>5</sub>
Molecular Weight	263.25 g/mol
Melting Point	177-185 °C

## Representative Experimental Protocols

The following are detailed, representative methodologies for the acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a novel organic compound such as **Exatecan intermediate 12**. These protocols are based on standard laboratory practices for the structural elucidation of synthetic intermediates.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of the dried sample of **Exatecan intermediate 12**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>)).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and determine the chemical shifts ( $\delta$ ) in ppm and coupling constants (J) in Hz.

**<sup>13</sup>C NMR Acquisition:**

- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
- Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the spectrum. Report the chemical shifts ( $\delta$ ) in ppm.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to further support the proposed structure.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

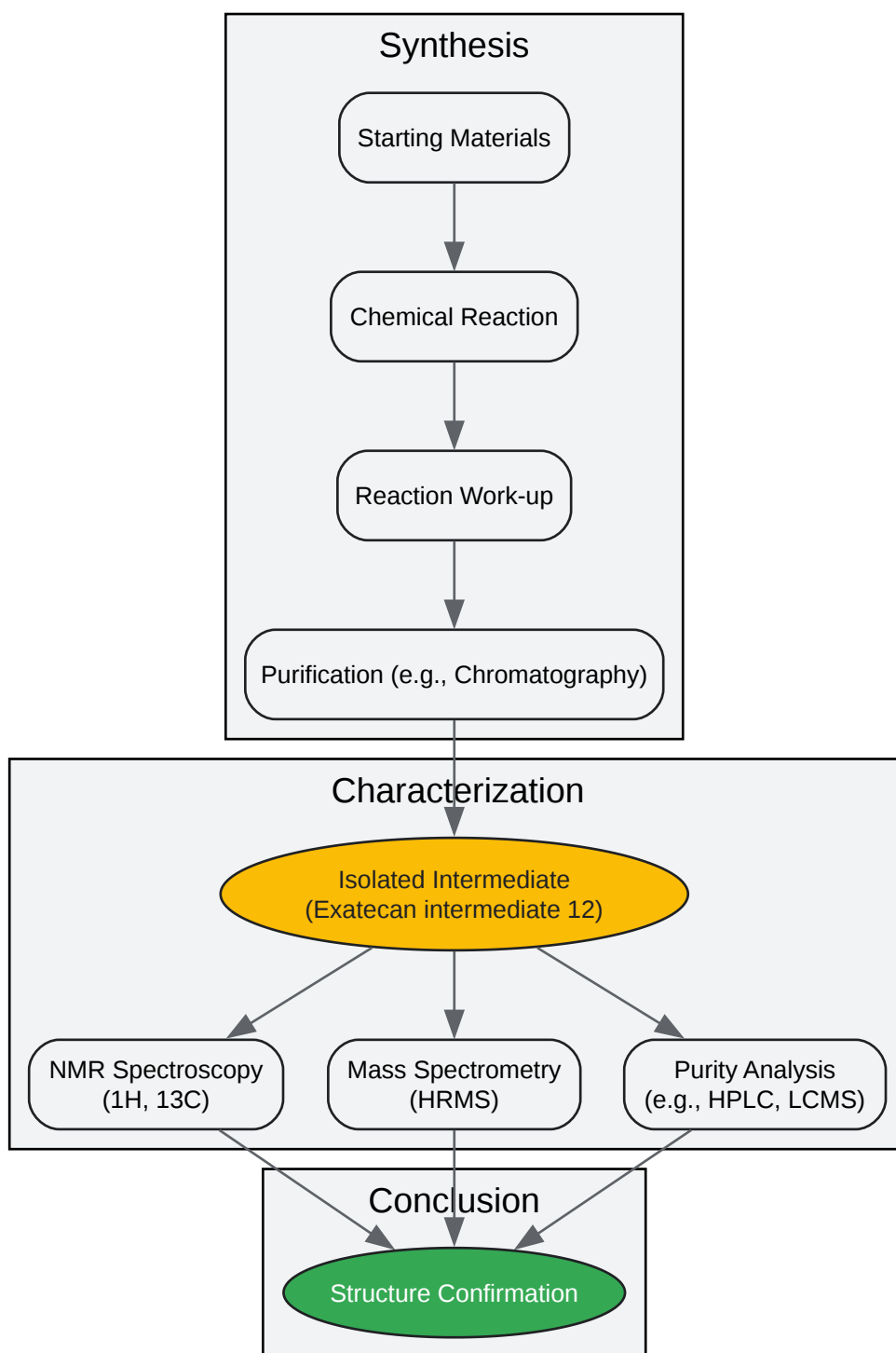
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-HRMS):

- Ionization Mode: Positive and/or negative ion mode.
- Mass Range:  $m/z$  50 - 1000.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.
- Drying Gas Temperature: 200-300 °C.
- Data Analysis: Determine the accurate mass of the molecular ion ( $[M+H]^+$ ,  $[M+Na]^+$ , or  $[M-H]^-$ ) and compare it with the calculated theoretical mass for the chemical formula  $C_{13}H_{13}NO_5$ . Analyze the fragmentation pattern to identify characteristic fragment ions.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like **Exatecan intermediate 12**.



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